2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane
Overview
Description
2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane is a complex boron-containing compound with unique structural and chemical properties. It's known for its stability and potential applications in various scientific fields. The presence of boron atoms introduces unique characteristics, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with triarylborates. This process may require a solvent like toluene or tetrahydrofuran (THF), and precise temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and scalability. Factors such as catalyst selection, reaction time, and temperature are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which can alter its electronic properties.
Reduction: Reduction can lead to the formation of boron-hydride species, changing its reactivity.
Substitution: It can participate in substitution reactions, particularly with nucleophiles, altering the functional groups attached to the boron atoms.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH can significantly influence the outcomes.
Major Products Formed: Depending on the reaction type, products can range from boronic acids and esters to boron-nitrogen complexes. Each product holds potential for unique applications in materials science and medicinal chemistry.
Scientific Research Applications
2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane has diverse applications:
Chemistry: It serves as a precursor for synthesizing other boron-containing compounds and catalysts.
Biology: It has potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials with unique electrical and thermal properties.
Mechanism of Action
Compared to other boron-containing compounds like boric acid, boron nitride, and various boranes, 2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane is unique in its stability and functional versatility. While boric acid is widely used in antiseptics and insecticides, and boron nitride in lubricants and insulators, our compound stands out in applications requiring precise molecular interactions and advanced material properties.
Comparison with Similar Compounds
Boric Acid: Commonly used in medicinal and industrial applications.
Boron Nitride: Known for its thermal and electrical insulating properties.
Triarylborates: Precursors for synthesizing various boron-containing compounds.
Boranes: Utilized in organic synthesis and as reducing agents.
This detailed exploration should give you a comprehensive understanding of 2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane and its significance. Anything else you’d like to dive into?
Properties
IUPAC Name |
2,4,6-tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39B3O6/c1-28(2,3)34-25-16-10-22(11-17-25)31-37-32(23-12-18-26(19-13-23)35-29(4,5)6)39-33(38-31)24-14-20-27(21-15-24)36-30(7,8)9/h10-21H,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTFTFGDVYBQQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC=C(C=C2)OC(C)(C)C)C3=CC=C(C=C3)OC(C)(C)C)C4=CC=C(C=C4)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39B3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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